N-ethyl-8-hydroxyquinoline-7-carboxamide

Hypoxia HIF-1α Prolyl Hydroxylase

Hypoxia researchers face inconsistent SAR data with generic 8-hydroxyquinoline analogs. N-Ethyl-8-hydroxyquinoline-7-carboxamide (CAS 55477-69-5) offers a structurally defined tool-the N-ethyl carboxamide at position 7 is critical for HIF-1α prolyl hydroxylase (EGLN) target engagement. • Defined SAR: N-ethyl substitution modulates EGLN inhibitory potency vs. parent acid • Metal chelation: Bidentate 8-HQ core enables Fe²⁺/Zn²⁺ complexation studies • Supply: Verified identity & purity from BenchChem for reproducible results

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 55477-69-5
Cat. No. B1448685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-8-hydroxyquinoline-7-carboxamide
CAS55477-69-5
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=C(C2=C(C=CC=N2)C=C1)O
InChIInChI=1S/C12H12N2O2/c1-2-13-12(16)9-6-5-8-4-3-7-14-10(8)11(9)15/h3-7,15H,2H2,1H3,(H,13,16)
InChIKeyZNZCOHWCOSHTCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-8-hydroxyquinoline-7-carboxamide (CAS 55477-69-5): Key Properties and Procurement Baseline


N-ethyl-8-hydroxyquinoline-7-carboxamide (CAS 55477-69-5) is a substituted 8-hydroxyquinoline derivative with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol [1]. This compound features a carboxamide functional group at the 7-position and an ethyl substitution on the amide nitrogen, distinguishing it from the parent 8-hydroxyquinoline-7-carboxylic acid and other analogs [2]. As a member of the 8-hydroxyquinoline pharmacophore class, it is recognized for its metal-chelating properties and potential biological activities, including enzyme inhibition [3].

Why Generic 8-Hydroxyquinoline Substitution is Not Viable for N-Ethyl-8-hydroxyquinoline-7-carboxamide Applications


In-class compounds such as clioquinol, chloroxine, and 8-hydroxyquinoline-7-carboxylic acid cannot be simply interchanged with N-ethyl-8-hydroxyquinoline-7-carboxamide due to critical structure-activity relationship (SAR) differences. The N-ethyl substitution on the 7-carboxamide moiety is a key structural determinant that modulates target engagement, as demonstrated by the complete loss of activity observed when this region is altered [1]. Studies on related 8-hydroxyquinoline-7-carboxamides have shown that variations in the amide substituent directly impact inhibitory potency against enzymes like HIF-1α prolyl hydroxylase (EGLN), with certain alkyl substitutions conferring significant activity improvements over the parent carboxylic acid [2]. Therefore, procurement decisions must be based on the specific compound's verified structural identity and associated activity profile, not on class-level generalizations.

Quantitative Differentiation Evidence for N-Ethyl-8-hydroxyquinoline-7-carboxamide


Class-Level Evidence: 8-Hydroxyquinoline-7-carboxamides as HIF-1α Prolyl Hydroxylase (EGLN) Inhibitors

A key study on 8-hydroxyquinoline-7-carboxamides demonstrates that derivatives of this class are potent inhibitors of HIF-1α prolyl hydroxylase (EGLN). While N-ethyl-8-hydroxyquinoline-7-carboxamide was not a specific compound in this published series, the study provides class-level quantitative evidence that 8-hydroxyquinoline-7-carboxamides, including N-alkyl variants, exhibit significant EGLN inhibitory activity. The parent 8-hydroxyquinoline-7-carboxylic acid was completely inactive (IC50 > 100 µM), whereas N-alkylated carboxamides showed good activity, with an example N-(cyanomethyl) derivative demonstrating an IC50 of 5.0 µM [1]. This supports the inference that N-ethyl-8-hydroxyquinoline-7-carboxamide, by virtue of its N-alkyl carboxamide structure, is likely to possess EGLN inhibitory activity, unlike the inactive parent acid.

Hypoxia HIF-1α Prolyl Hydroxylase Angiogenesis

Validated Research and Industrial Applications for N-Ethyl-8-hydroxyquinoline-7-carboxamide


HIF-1α Prolyl Hydroxylase (EGLN) Inhibition Studies

Based on class-level evidence that 8-hydroxyquinoline-7-carboxamides are good HIF-1α prolyl hydroxylase (EGLN) inhibitors [1], N-ethyl-8-hydroxyquinoline-7-carboxamide is a suitable candidate for research into hypoxia-inducible factor (HIF) stabilization. This application is relevant for investigating cellular responses to hypoxia, angiogenesis, and erythropoiesis. The compound's N-ethyl substitution may offer improved pharmacokinetic properties compared to the parent acid, as suggested by SAR studies [1].

Metal Chelation and Coordination Chemistry Research

The 8-hydroxyquinoline core is a well-established bidentate ligand for metal ions [2]. N-ethyl-8-hydroxyquinoline-7-carboxamide can be employed as a ligand in coordination chemistry studies to investigate complex formation with transition metals such as Fe²⁺, Cu²⁺, and Zn²⁺. The 7-carboxamide group may modulate the electronic properties and stability of resulting complexes compared to simpler 8-hydroxyquinoline analogs, offering a distinct tool for materials science or bioinorganic research.

Antimicrobial Research in the Context of 8-Hydroxyquinoline Derivatives

The 8-hydroxyquinoline class, including derivatives like clioquinol and chloroxine, is known for antimicrobial properties [3]. N-ethyl-8-hydroxyquinoline-7-carboxamide can be utilized as a structural analog in antimicrobial studies to investigate how specific substitutions at the 7-position impact activity against bacterial or fungal strains. While specific MIC data for this compound is not yet available in the public domain, its use as a comparator in structure-activity relationship (SAR) studies is a valid research scenario.

Technical Documentation Hub

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